molecular formula C13H13FN2O B8301375 [2-(4-fluoro-N-methylanilino)pyridin-4-yl]methanol

[2-(4-fluoro-N-methylanilino)pyridin-4-yl]methanol

Cat. No. B8301375
M. Wt: 232.25 g/mol
InChI Key: GLAWDSAWHPYPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

In a 50 mL round-bottomed flask (t=g) was (2-chloropyridin-4-yl)methanol (.1 g, 0.70 mmol), Pd2dba3 (0.032 g, 0.03 mmol), and biphenyl-2-yldicyclohexylphosphine (0.024 g, 0.07 mmol) in toluene (6 mL) to give a dark red solution. 4-fluoro-N-methylaniline (0.096 g, 0.77 mmol) and KOtBu (.323 g, 2.88 mmol) were added. Mixture was degassed by bubbling N2 for 20 minutes, then placed in oil bath at 105 °C. Reaction went for 3 hours, at which point LC/MS was taken. No product was observed.
Quantity
0.00288 mol
Type
reagent
Reaction Step One
Quantity
0.006 L
Type
solvent
Reaction Step Two
Quantity
0.000766 mol
Type
reactant
Reaction Step Three
Quantity
0.000697 mol
Type
reactant
Reaction Step Four
Quantity
6.97e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
332
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00288 mol
Type
reagent
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
0.006 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.000766 mol
Type
reactant
Smiles
CNC1=CC=C(C=C1)F
Step Four
Name
Quantity
0.000697 mol
Type
reactant
Smiles
C1=CN=C(C=C1CO)Cl
Step Five
Name
Quantity
6.97e-05 mol
Type
catalyst
Smiles
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4
Name
Quantity
3.48e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)F)C2=NC=CC(=C2)CO
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.